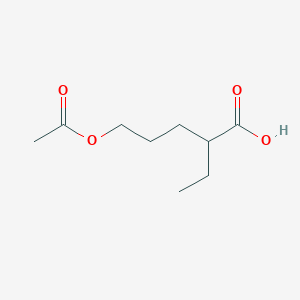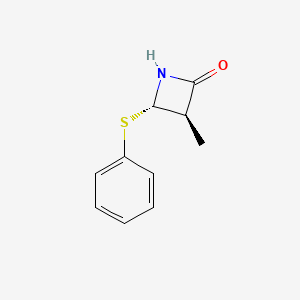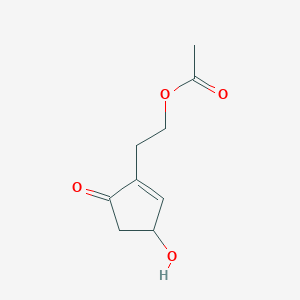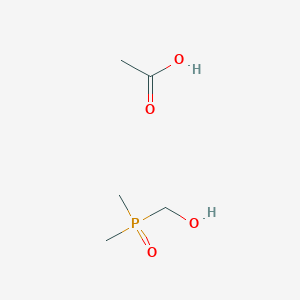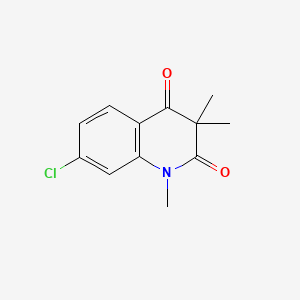
2,4-Quinolinedione, 1,2,3,4-tetrahydro-7-chloro-1,3,3-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Quinolinedione, 1,2,3,4-tetrahydro-7-chloro-1,3,3-trimethyl- is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with a dione functionality at positions 2 and 4, a tetrahydro configuration at positions 1, 2, 3, and 4, a chlorine atom at position 7, and three methyl groups at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Quinolinedione, 1,2,3,4-tetrahydro-7-chloro-1,3,3-trimethyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-chloro-3-methyl-2-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the industrial production methods .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Quinolinedione, 1,2,3,4-tetrahydro-7-chloro-1,3,3-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The chlorine atom at position 7 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups and oxidation states, which can be further utilized in organic synthesis and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
2,4-Quinolinedione, 1,2,3,4-tetrahydro-7-chloro-1,3,3-trimethyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2,4-Quinolinedione, 1,2,3,4-tetrahydro-7-chloro-1,3,3-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the functional groups attached to the ring system.
1,2,3,4-Tetrahydroisoquinoline: This compound has a similar tetrahydro configuration but lacks the dione functionality and the chlorine atom.
Uniqueness
2,4-Quinolinedione, 1,2,3,4-tetrahydro-7-chloro-1,3,3-trimethyl- is unique due to its specific combination of functional groups and structural features. The presence of the dione functionality, chlorine atom, and multiple methyl groups imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for the development of new molecules with diverse applications .
Eigenschaften
CAS-Nummer |
53207-46-8 |
|---|---|
Molekularformel |
C12H12ClNO2 |
Molekulargewicht |
237.68 g/mol |
IUPAC-Name |
7-chloro-1,3,3-trimethylquinoline-2,4-dione |
InChI |
InChI=1S/C12H12ClNO2/c1-12(2)10(15)8-5-4-7(13)6-9(8)14(3)11(12)16/h4-6H,1-3H3 |
InChI-Schlüssel |
CZZBBLJRUCVMHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)C2=C(C=C(C=C2)Cl)N(C1=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



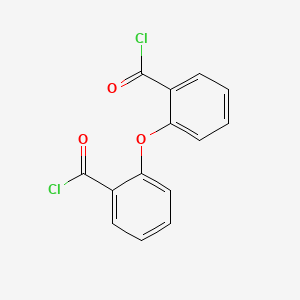
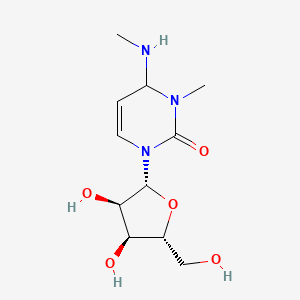
![N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine](/img/structure/B14649312.png)
![4-[(2,5-Dichloro-4-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14649318.png)

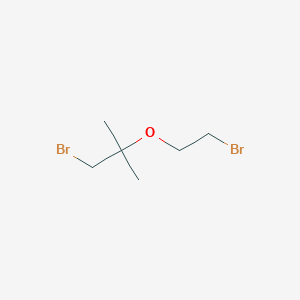
![4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine](/img/structure/B14649335.png)

